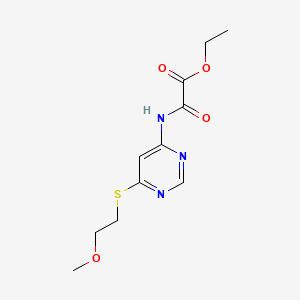

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate

Description

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is a pyrimidine derivative characterized by a substituted thioether moiety at position 6 and an amino-oxoacetate group at position 4. The 6-position features a (2-methoxyethyl)thio substituent, combining sulfur-based hydrophobicity with the polar methoxyethyl chain. This structural duality may enhance both solubility and membrane permeability, making it a candidate for therapeutic applications.

Properties

CAS No. |

75274-27-0 |

|---|---|

Molecular Formula |

C11H15N3O4S |

Molecular Weight |

285.32 g/mol |

IUPAC Name |

ethyl 2-[[6-(2-methoxyethylsulfanyl)pyrimidin-4-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C11H15N3O4S/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15) |

InChI Key |

LJIARKPLCRQHRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Thioether Group: The methoxyethyl thioether group can be introduced via a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.

Formation of the Amino Oxoacetate Moiety: The amino oxoacetate group can be synthesized by reacting an amino compound with an oxoacetic acid derivative.

Industrial Production Methods

Industrial production of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Analysis and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Biological Activity

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate, also known by its CAS number 75274-27-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including toxicity profiles, pharmacological effects, and relevant research findings.

Chemical Identification

- Chemical Name: Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate

- CAS Number: 75274-27-0

- Molecular Formula: C11H15N3O4S

- Molecular Weight: 285.35 g/mol

1. Toxicity Profile

The toxicity of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate has been evaluated through various studies. The lethal dose (LD50) for oral administration in rats is reported to be greater than 1600 mg/kg, indicating a relatively low acute toxicity level compared to many other compounds . However, detailed toxic effects beyond the LD50 value are not extensively documented.

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens is limited.

- Anticancer Potential: Some derivatives of pyrimidine compounds have shown promise in cancer research; however, specific studies on this compound's anticancer activity are still lacking.

Case Study 1: Antimicrobial Activity

A study conducted on related pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. While direct evidence for Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is sparse, the structural similarities suggest a potential for similar effects.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving rodents, the compound was evaluated for its acute toxicity. The results indicated an LD50 greater than 1600 mg/kg, which aligns with findings from related studies on pyrimidine derivatives that typically show low acute toxicity profiles .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate |

| CAS Number | 75274-27-0 |

| Molecular Formula | C11H15N3O4S |

| Molecular Weight | 285.35 g/mol |

| LD50 (oral, rat) | >1600 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.